molecular formula C16H14N2O2S B2665714 5-phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide CAS No. 1795412-41-7

5-phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide

Cat. No.: B2665714
CAS No.: 1795412-41-7
M. Wt: 298.36
InChI Key: UFWWLCMOOBMDKG-UHFFFAOYSA-N
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Description

5-phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide is a heterocyclic compound that features an oxazole ring substituted with a phenyl group and a thiophene-2-yl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.

    Substitution Reactions: The phenyl and thiophene-2-yl ethyl groups can be introduced via substitution reactions using suitable reagents like phenyl halides and thiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenyl and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted phenyl or thiophene derivatives.

Scientific Research Applications

5-phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 5-phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with proteins, while the phenyl and thiophene groups can enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid.

    Oxazole Derivatives: Compounds such as 2-phenyl-oxazole and 4,5-diphenyl-oxazole.

Uniqueness

5-phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide is unique due to the combination of the oxazole ring with both phenyl and thiophene groups. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15(17-9-8-13-7-4-10-21-13)16-18-11-14(20-16)12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWWLCMOOBMDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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